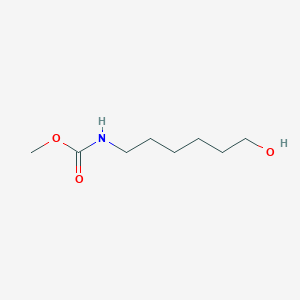

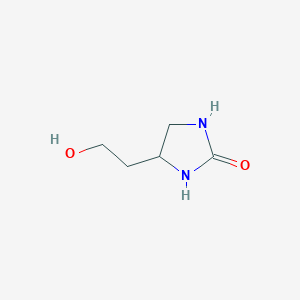

4-(Hydroxymethyl)oxane-4-carboxylic acid

概要

説明

Synthesis Analysis

The synthesis of compounds related to 4-(Hydroxymethyl)oxane-4-carboxylic acid often involves multi-step reactions, including oxidative cleavage and esterification processes. For example, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a structurally related compound, was established through Vilsmeier reaction and oxidation, optimizing the synthetic method for efficiency (Zhu et al., 2014). Similarly, o-Carboxyarylacrylic acids can be synthesized via room temperature oxidative cleavage of hydroxynaphthalenes with Oxone, showcasing the versatility of oxidative methods in synthesizing complex organic acids (Parida & Moorthy, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Hydroxymethyl)oxane-4-carboxylic acid is often confirmed using techniques like NMR spectroscopy and X-ray crystallography. For instance, the structure of silatrane-carboxylic acids was determined by X-ray single crystal diffraction, illustrating the importance of structural analysis in understanding the compound's properties and reactivity (Lu et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives often include hydrolysis, esterification, and oxidation. The synthesis of P(3-hydroxybutyrate-co-4-hydroxybutyrate) from methane illustrates the compound's role in biosynthetic pathways and its potential for bioplastic production (Nguyen & Lee, 2021).

Physical Properties Analysis

The physical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. Studies on similar compounds, like 4-hydroxycyclohexane-1-carboxylic acid, involve the isolation and characterization of these compounds from biological sources, providing insights into their physical properties (Bindel et al., 1976).

Chemical Properties Analysis

The chemical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid, such as reactivity, stability, and chemical transformations, are vital for its application in organic synthesis and industrial processes. For example, the oxidative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes provide a method for synthesizing substituted biaryl phenols, demonstrating the compound's versatility in organic synthesis (Joshi, Nanubolu, & Menon, 2016).

科学的研究の応用

Organic Synthesis and Material Science

Organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) demonstrate the importance of carboxylic and hydroxymethyl groups in forming supramolecular architectures. These interactions are crucial for developing materials with specific physical and chemical properties (Jin et al., 2014). Similarly, the study on methane-based biosynthesis of 4-hydroxybutyrate and its copolymers highlights the utility of hydroxymethyl and carboxylic acid groups in producing bioplastics from methane, indicating a pathway for sustainable material production (Nguyen & Lee, 2021).

Biotechnology and Enzyme Engineering

The enzymatic synthesis and modification of compounds containing hydroxymethyl and carboxylic acid groups have been extensively studied. For instance, engineered Methylosinus trichosporium OB3b for the synthesis of 4-hydroxybutyrate and its copolymers demonstrates the potential for microbial production of valuable chemical precursors and polymers from simple carbon sources like methane, showcasing the integration of metabolic pathways for industrial applications (Nguyen & Lee, 2021).

Chemical Analysis and Structural Studies

The analysis of 4-hydroxy-2-nonenal, a lipid peroxidation product, underscores the significance of carbonyl and hydroxyl functionalities in understanding oxidative stress and its biological implications. This study provides insights into the chemistry and analytical techniques necessary for investigating the reactivity and interactions of compounds with similar functional groups (Spickett, 2013).

特性

IUPAC Name |

4-(hydroxymethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYUEJBTYMHEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591530 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)oxane-4-carboxylic acid | |

CAS RN |

193022-99-0 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)